Fmoc-L-3-Benzothienylalanine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids like Fmoc-phenylalanine derivatives are known for their efficient self-assembly and hydrogelation in aqueous solvents. The incorporation of halogen substituents on the aromatic side-chain of these amino acids enhances their self-assembly into amyloid-like fibrils, promoting hydrogelation. This demonstrates the potential of minimal atomic substitutions to tune the self-assembly and gelation properties of small molecule hydrogelators (Ryan, Anderson, & Nilsson, 2010).

Native Chemical Ligation

Synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine. The method is applied in peptide synthesis, establishing compatibility with reactive side chains and the ability to ligate other than glycine (Crich & Banerjee, 2007).

Comparison with Peptoid Derivatives

The self-assembly behavior of Fmoc-Phe amino acids with corresponding Fmoc-protected peptoid derivatives indicates that Fmoc-peptoid analogues preferentially assemble into two-dimensional nano- and microsheets, which differ from the one-dimensional fibril networks of Fmoc-Phe amino acids (Rajbhandary, Brennessel, & Nilsson, 2018).

C-Terminal Modification Effects

The study of Fmoc-F(5)-Phe-OH and Fmoc-3-F-Phe-OH reveals that hydrogelation is highly sensitive to solvent pH, which influences the charge state of the terminal group. Modifications in the C-terminal structure significantly affect self-assembly and hydrogelation behavior, providing insights for developing optimal amino acid low molecular weight hydrogelators (Ryan, Doran, Anderson, & Nilsson, 2011).

Antibacterial Composite Materials

Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies are used in resin-based composites, exhibiting antibacterial capabilities. These materials inhibit bacterial growth without affecting mammalian cell lines, highlighting their potential in biomedical applications (Schnaider et al., 2019).

Applications in Bio-Inspired Functional Materials

Fmoc-modified amino acids and short peptides have significant potential in various applications, including cell cultivation, bio-templating, drug delivery, and therapeutic properties, due to their self-assembly features (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Mecanismo De Acción

Target of Action

Fmoc-L-3-Benzothienylalanine is a derivative of the amino acid alanine . As such, its primary targets are likely to be proteins or enzymes that interact with alanine.

Mode of Action

The compound’s mode of action is likely related to its incorporation into polypeptide chains during protein synthesis . The benzothienyl group attached to the alanine residue may confer unique properties to the proteins in which it is incorporated, potentially altering their function or interaction with other molecules.

Pharmacokinetics

The compound’s bioavailability would depend on factors such as its absorption rate, distribution, metabolism, and excretion .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by its storage conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Fmoc-L-3-Benzothienylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used in the Fmoc-based solid-phase peptide synthesis (SPPS) method, where the Fmoc group is removed by a base such as piperidine, allowing the amino group to participate in peptide bond formation . The benzothienyl group in this compound can also interact with other biomolecules, potentially influencing the folding and stability of the resulting peptides.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. When incorporated into peptides, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound may exhibit altered binding affinities to receptors or enzymes, thereby modulating signaling pathways . Additionally, the presence of the benzothienyl group can affect the overall structure and function of the peptide, potentially leading to changes in gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group is typically removed by a base, exposing the amino group for peptide bond formation . The benzothienyl group can participate in hydrophobic interactions, aromatic stacking, and other non-covalent interactions, which can influence the folding and stability of the peptide. These interactions can also affect enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at 2-8°C in a sealed container . Over time, it may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term studies have shown that peptides containing this compound can exhibit stable properties, but the stability of the compound itself may vary depending on storage conditions and handling.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that at lower dosages, the compound is well-tolerated and can effectively participate in peptide synthesis . At higher dosages, there may be toxic or adverse effects, such as changes in cellular function or metabolic processes. It is important to determine the optimal dosage to avoid any potential toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds . Additionally, the benzothienyl group can influence the metabolic flux and levels of metabolites, potentially affecting the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and may interact with intracellular binding proteins that facilitate its localization and accumulation . These interactions can influence the compound’s effectiveness in peptide synthesis and its overall distribution within the cell.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, peptides containing this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where they can participate in protein folding and modification processes. The specific localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

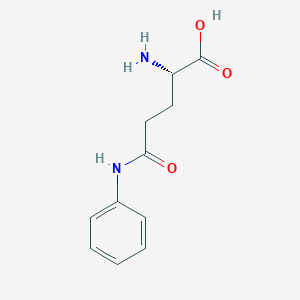

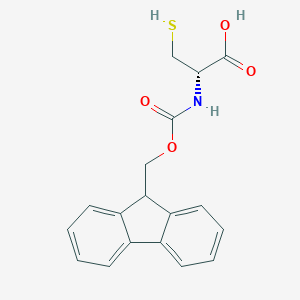

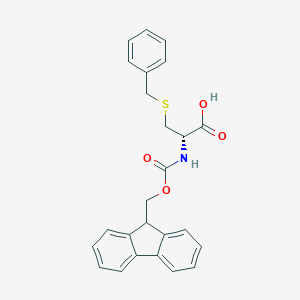

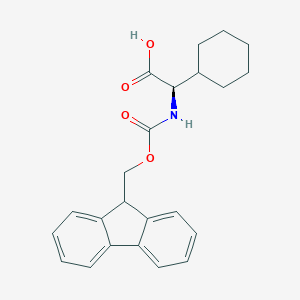

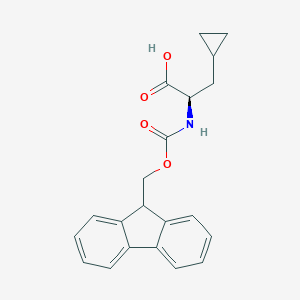

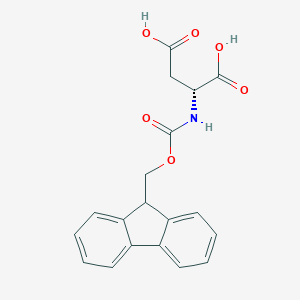

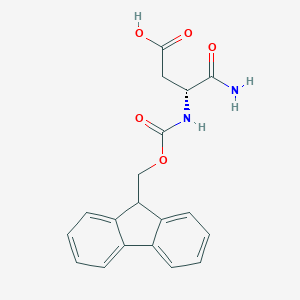

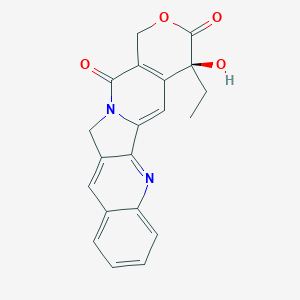

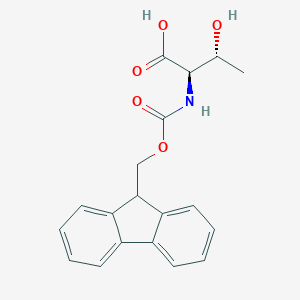

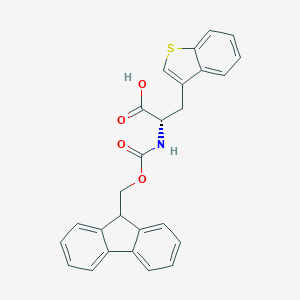

(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIZNDWONIMCGM-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939015 | |

| Record name | 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177966-60-8 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.